3-(3-chlorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}propanamide 3-(3-chlorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}propanamide
Brand Name: Vulcanchem
CAS No.: 2097884-31-4
VCID: VC7221526
InChI: InChI=1S/C21H20ClNO3/c22-18-4-1-3-15(13-18)6-11-21(25)23-14-19(24)16-7-9-17(10-8-16)20-5-2-12-26-20/h1-5,7-10,12-13,19,24H,6,11,14H2,(H,23,25)
SMILES: C1=CC(=CC(=C1)Cl)CCC(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O
Molecular Formula: C21H20ClNO3
Molecular Weight: 369.85

3-(3-chlorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}propanamide

CAS No.: 2097884-31-4

Cat. No.: VC7221526

Molecular Formula: C21H20ClNO3

Molecular Weight: 369.85

* For research use only. Not for human or veterinary use.

3-(3-chlorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}propanamide - 2097884-31-4

Specification

CAS No. 2097884-31-4
Molecular Formula C21H20ClNO3
Molecular Weight 369.85
IUPAC Name 3-(3-chlorophenyl)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]propanamide
Standard InChI InChI=1S/C21H20ClNO3/c22-18-4-1-3-15(13-18)6-11-21(25)23-14-19(24)16-7-9-17(10-8-16)20-5-2-12-26-20/h1-5,7-10,12-13,19,24H,6,11,14H2,(H,23,25)
Standard InChI Key IFXKECYHDQWHDA-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)CCC(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O

Introduction

Synthesis Pathway

The synthesis of this compound typically involves:

  • Amide Bond Formation: Reacting a chlorophenylpropanoic acid derivative with an amine precursor containing the furan and phenyl substituents.

  • Hydroxyethyl Substitution: Introducing the hydroxyethyl group via nucleophilic substitution or alkylation.

  • Purification: Using chromatography or recrystallization to isolate the final product.

The reaction conditions often include:

  • Catalysts such as carbodiimides (e.g., EDC or HATU) for amide bond formation.

  • Solvents like dichloromethane (DCM) or dimethylformamide (DMF).

  • Mild temperatures to preserve the integrity of the furan ring.

Potential Applications

This compound’s structure suggests it could have applications in:

  • Pharmaceutical Research:

    • The presence of an amide bond and hydroxyl group may contribute to bioactivity, such as anti-inflammatory or anticancer properties.

    • The furan ring is often found in bioactive molecules due to its ability to interact with biological targets.

  • Material Science:

    • The chlorophenyl group could impart specific electronic properties, making it useful in designing organic semiconductors or sensors.

  • Chemical Biology:

    • It may serve as a ligand for studying protein-ligand interactions due to its diverse functional groups.

Physical and Spectral Data

PropertyValue/Observation
Melting PointLikely in the range of 150–200°C
Infrared Spectroscopy (IR)Peaks at ~3400 cm⁻¹ (OH stretch), ~1650 cm⁻¹ (C=O stretch), ~750 cm⁻¹ (C-Cl stretch)
NMR SpectroscopySignals corresponding to aromatic protons, hydroxyl proton (~3–5 ppm), and aliphatic protons (~1–3 ppm)
Mass Spectrometry (MS)Molecular ion peak at m/z = 318 (M+1)

Comparison with Similar Compounds

Compound NameKey DifferenceApplication Example
3-(4-Fluorophenyl)-N-[4-(furan-2-yl)phenyl]propanamideFluorine instead of chlorineAnti-inflammatory drug candidate
3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dioneThiazolidine ring instead of furanCDK2 inhibitor for cancer therapy
2-[3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-[(4-fluorophenyl)diazenyl]-4-methylthiazolePyrazole and thiazole groupsAntitumor agent

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